2,4-ジクロロフェニルアセトン

概要

説明

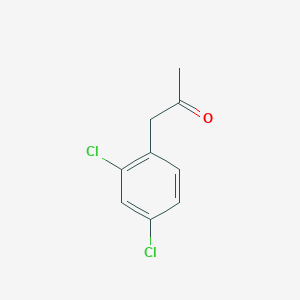

2,4-Dichlorophenylacetone is an organic compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.07 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4-Dichlorophenylacetone involves a reaction in tetrahydrofuran and toluene at temperatures between -78 and 0 degrees Celsius for 0.5 hours . The intermediate product from step A is used in this reaction .Molecular Structure Analysis

The InChI code for 2,4-Dichlorophenylacetone is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 . The ChemSpider ID is 2015858 .科学的研究の応用

ここでは、「2,4-ジクロロフェニルアセトン」の科学研究における応用について、6つのユニークな用途に焦点を当てて包括的な分析を行います。

高度酸化処理(AOPs)

2,4-ジクロロフェニルアセトンは、2,4-ジクロロフェノキシ酢酸(2,4-D)などの有機化合物の分解のためにAOPsで使用されています。 AOPsは、さまざまな汚染物質を分解できる高反応性種を生成する一連のプロセスです .

環境モニタリング

この化合物は、環境水や混合ジュース中の2,4-D残留物を検出するための分子インプリントポリマー(MIPs)の調製に使用されています。 MIPsは、特定の物質に対して高い選択性を有するように設計された材料です .

水処理

粒状活性炭(GAC)、籾殻バイオチャー(BRH)、多層カーボンナノチューブ(MWCNTs)などの材料を用いて、模擬廃水から2,4-Dを除去する研究が行われています .

農業用除草剤

2,4-ジクロロフェニルアセトンは、2,4-Dに関連しており、2,4-Dは、稲、小麦、ソルガム、サトウキビ、トウモロコシなどの作物に用いられる合成植物ホルモンオーキシンであり、広葉雑草を駆除するために用いられます .

ポリマーの合成

この化合物は、分子インプリント技術などのプロセスを通じてポリマーの合成に関与し、特定の分子に対する特定の結合部位を持つ材料を作成します .

化学研究

これは、その物理的および化学的特性が十分に文書化されているため、化学研究における基準化合物として機能し、比較研究や新しい化学物質の開発に役立ちます .

Safety and Hazards

2,4-Dichlorophenylacetone is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

作用機序

Target of Action

2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .

Mode of Action

2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .

Biochemical Pathways

The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .

Pharmacokinetics

It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

生化学分析

Biochemical Properties

2,4-Dichlorophenylacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichlorophenylacetone and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the modulation of metabolic pathways and the alteration of cellular processes .

Cellular Effects

The effects of 2,4-Dichlorophenylacetone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichlorophenylacetone can induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, promoting the expression of genes involved in stress response and apoptosis. Additionally, 2,4-Dichlorophenylacetone can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2,4-Dichlorophenylacetone exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes in the target molecules, affecting their function. For example, 2,4-Dichlorophenylacetone can bind to tubulin, a protein involved in microtubule formation, leading to the disruption of the microtubule network and subsequent cellular toxicity. Additionally, 2,4-Dichlorophenylacetone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorophenylacetone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties. Studies have shown that 2,4-Dichlorophenylacetone can undergo hydrolysis and oxidation, resulting in the formation of chlorinated byproducts. These degradation products can have distinct effects on cellular function, including long-term impacts on cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,4-Dichlorophenylacetone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Studies in animal models have shown that high doses of 2,4-Dichlorophenylacetone can lead to liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent, with threshold levels above which adverse effects become pronounced .

Metabolic Pathways

2,4-Dichlorophenylacetone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body. Additionally, 2,4-Dichlorophenylacetone can affect the activity of other metabolic enzymes, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of 2,4-Dichlorophenylacetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2,4-Dichlorophenylacetone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2,4-Dichlorophenylacetone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2,4-Dichlorophenylacetone can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVHXZQWSCZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370125 | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93457-07-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)